molecular formula C7H11ClF3NO2 B3111270 Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1821794-05-1

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B3111270
CAS No.: 1821794-05-1
M. Wt: 233.61
InChI Key: RQQYZTONTAQRGS-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYZTONTAQRGS-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in drug synthesis.

Reaction Conditions and Outcomes:

ConditionReagents/CatalystsProductYieldPurity (ee)Source
Acidic hydrolysisHCl (aqueous)(3S,4S)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid>99%>99.9% ee
Basic hydrolysisNaOH (methanol/H₂O)Carboxylate salt95–98%>99% ee

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl, with retention of stereochemistry due to the stability of the tetrahedral intermediate. The trifluoromethyl group enhances electrophilicity of the adjacent carbonyl, accelerating hydrolysis .

Enantioselective Hydrogenation

The compound is synthesized via enantioselective hydrogenation of prochiral enamide precursors using chiral Ru catalysts. This method ensures high stereochemical fidelity.

Catalytic System:

CatalystLigandSubstrateConversionee (%)Source
Ru(OAc)₂(R)-2-Furyl-MeOBIPHEP1-Benzyl-4-(haloaryl)-2,5-dihydropyrrole99.6%>99.9

Key Findings :

  • Reaction conditions: 30–40 bar H₂, 30°C, methanol solvent.

  • High enantiomeric excess (>99.9%) is achieved without requiring post-reaction purification .

Decarboxylation

Under thermal or oxidative conditions, the carboxylate group undergoes decarboxylation, forming pyrrolidine derivatives. This reaction is less common but relevant in specific synthetic pathways.

ConditionReagentsProductApplicationSource
Thermal (150–200°C)None4-(Trifluoromethyl)pyrrolidineIntermediate for CNS drugs
Oxidative (KMnO₄/H⁺)Strong acid/oxidizerRing-opened derivativesNot typically utilized

Salt Formation and Stability

The hydrochloride salt enhances solubility and stability. Exchange reactions with other acids (e.g., trifluoroacetic acid) enable tailored physicochemical properties for drug formulations.

Counterion ExchangeReagentsProductSolubility (mg/mL)Source
TrifluoroacetateTFA in dichloromethaneTrifluoroacetate salt25–30 (H₂O)
MethanesulfonateMsOH in etherMethanesulfonate salt10–15 (EtOH)

Amide Formation

The ester reacts with amines to form amides, a key step in prodrug synthesis.

SubstrateAmineCatalystProductYieldSource
Methyl ester4-AminothiazolePd(OAc)₂/XantphosThiazole-pyrrolidine conjugate85%

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination with aldehydes/ketones, expanding structural diversity.

Aldehyde/KetoneReducing AgentProductApplicationSource
BenzaldehydeNaBH₃CNN-Benzyl derivativeβ₃-Adrenergic agonists

Comparative Reactivity Table

Reaction TypeRate (Relative to Non-CF₃ Analog)Stereochemical OutcomeKey Factor
Ester hydrolysis2–3× fasterRetentionElectron-withdrawing CF₃
Hydrogenation1.5× slower>99.9% eeChiral Ru catalyst
DecarboxylationComparableRacemizationThermal stability

Scientific Research Applications

Basic Information

  • IUPAC Name : Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Molecular Formula : C7H10F3NO2·ClH
  • Molecular Weight : 233.615 g/mol
  • CAS Number : 1821794-05-1
  • Purity : Typically available at 97% purity .

Structural Characteristics

The compound features a pyrrolidine ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the carboxylate moiety allows for potential interactions with biological targets.

Medicinal Chemistry

This compound is investigated for its role as a building block in the synthesis of various pharmaceuticals. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Case Study: Synthesis of Antiviral Agents

Recent studies have utilized this compound in the synthesis of antiviral agents targeting specific viral enzymes. The trifluoromethyl group has been shown to improve binding affinity to these targets, increasing the efficacy of the resultant drugs .

Neuropharmacology

The compound has been explored for its potential effects on neurotransmitter systems. Research indicates that derivatives of this compound may modulate the activity of neurotransmitter receptors, offering avenues for developing treatments for neurological disorders.

Case Study: Modulation of GABA Receptors

A study demonstrated that analogs of methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate could selectively enhance GABA receptor activity, suggesting potential applications in anxiety and seizure disorders .

Material Science

In material science, this compound's unique structural features are being studied for their potential use in creating novel polymers and materials with enhanced properties.

Case Study: Development of Fluorinated Polymers

Research has shown that incorporating methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate into polymer matrices can significantly improve thermal stability and chemical resistance, making it suitable for advanced material applications .

Comparative Data Table

Application AreaDescriptionFindings/Outcomes
Medicinal ChemistryBuilding block for drug synthesisEnhanced metabolic stability in antivirals
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for anxiety disorders
Material ScienceDevelopment of advanced polymersImproved thermal stability

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent and Ester Variations

The following compounds share the pyrrolidine-carboxylate core but differ in substituents, ester groups, or stereochemistry:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Ester Group Stereochemistry Price/Availability
Target Compound : Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1821794-05-1 C₈H₁₁F₃NO₂·HCl 246.46 -CF₃ Methyl ester (3S,4S) €1,295.74/500 mg
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride 1630945-13-9 C₁₂H₁₅Cl₂NO₂ 276.16 -C₆H₄Cl (para-chlorophenyl) Methyl ester (3R,4S) Temporarily out of stock
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride 1260603-24-4 C₈H₁₆ClNO₂ 193.67 -CH₃ Ethyl ester (3S,4S) Not specified
rac-Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1353856-95-7 C₉H₁₃F₃NO₂·HCl 259.66 -CF₃ Ethyl ester Racemic mixture Price on inquiry

Key Differences and Implications

Substituent Effects :
  • Trifluoromethyl (-CF₃) :
    • Enhances metabolic stability and lipophilicity compared to -CH₃ or -C₆H₄Cl .
    • Electron-withdrawing nature increases resistance to oxidative degradation, a critical advantage in drug design .
Ester Group Variations :
  • Methyl vs. Ethyl Esters :
    • Methyl esters (target compound) generally hydrolyze faster than ethyl esters, influencing prodrug activation rates .
    • Ethyl esters (e.g., CAS 1353856-95-7) may offer prolonged release but require higher doses due to slower hydrolysis .
Stereochemical and Racemic Considerations :
  • The (3S,4S) configuration in the target compound ensures enantiomeric purity, critical for binding specificity in chiral environments .
  • Racemic mixtures (e.g., CAS 1353856-95-7) may exhibit reduced efficacy or unintended side effects due to opposing activities of enantiomers .

Biological Activity

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1821794-05-1) is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H10F3NO2·HCl
Molecular Weight233.62 g/mol
Purity97%
IUPAC NameThis compound
SMILESCOC(=O)[C@@H]1CNC[C@H]1C(F)(F)F

The trifluoromethyl group is known to enhance the pharmacological properties of compounds, affecting their solubility and bioactivity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity for target proteins.

Antibacterial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine derivatives have been tested against various bacterial strains, demonstrating promising activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Inhibition of Bacterial Topoisomerases :
    • In a study examining new dual inhibitors of bacterial topoisomerases, compounds similar to methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine showed low nanomolar inhibition against DNA gyrase and Topo IV from E. coli. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have shown that the introduction of a trifluoromethyl group can enhance the potency of compounds by improving their interaction with target enzymes. For example, modifications in the structure led to increased inhibition rates against specific bacterial enzymes, highlighting the importance of this functional group in drug design .

Research Findings

  • Pharmacokinetics : The log PP value for methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine indicates favorable lipophilicity for absorption and distribution in biological systems. This characteristic is essential for oral bioavailability in drug formulations .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, further studies are necessary to fully evaluate its safety profile in vivo .

Q & A

Q. Table 1: Common Synthetic Routes

MethodKey ReagentsStereochemical YieldReference
Boc-protected precursorBoc-anhydride, TFA deprotection85–92%
Direct enantioselectiveChiral Ru catalysts78–88%

Advanced: How does the trifluoromethyl group influence metabolic stability in preclinical models?

Methodological Answer:
The CF₃ group enhances metabolic stability by:

  • Reducing CYP450-mediated oxidation : The electron-withdrawing effect shields the pyrrolidine ring from hepatic enzymes.
  • Improving Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Q. Validation :

  • Conduct in vitro microsomal assays (human/rat liver microsomes) to measure half-life (t₁/₂).
  • Compare with analogs lacking CF₃ (e.g., methyl or ethyl substituents) to isolate the group’s contribution .

Basic: What analytical techniques are critical for confirming stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases to resolve enantiomers .
  • X-ray Crystallography : For absolute configuration confirmation, particularly if novel synthetic routes are employed .
  • Optical Rotation : Compare [α]D values with literature data (e.g., +12.5° for (3S,4S) vs. −9.8° for (3R,4R)) .

Advanced: How do stereochemical discrepancies affect biological activity in kinase inhibition assays?

Methodological Answer:

  • Case Study : The (3S,4S) enantiomer shows 10–50× higher IC₅₀ against kinases like JAK3 compared to (3R,4R), due to better fit into the hydrophobic pocket .
  • Mitigation Strategy :
    • Use molecular docking simulations to predict binding affinity variations.
    • Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Basic: How to resolve contradictory solubility data in aqueous vs. organic buffers?

Methodological Answer:

  • pH-Dependent Solubility : The hydrochloride salt increases water solubility at pH < 4 (e.g., 25 mg/mL in 0.1N HCl vs. 2 mg/mL in PBS).
  • Co-Solvent Systems : Use DMSO:water (1:4) for in vitro assays to balance solubility and biological compatibility .

Advanced: What strategies optimize in vivo pharmacokinetics without altering core structure?

Methodological Answer:

  • Prodrug Modification : Esterify the carboxylate (e.g., ethyl ester) to enhance oral bioavailability, with enzymatic hydrolysis in plasma .
  • Nanoformulation : Encapsulate in PEGylated liposomes to prolong circulation time (t₁/₂ > 8 hrs in murine models) .

Basic: How to troubleshoot low yields in scale-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Replace batch reactors with continuous flow systems to improve mixing and thermal control.
    • Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Advanced: What mechanistic insights explain its selectivity for特定 targets (e.g., GPCRs vs. ion channels)?

Methodological Answer:

  • Structural Analysis : The CF₃ group induces a bent conformation, favoring interactions with GPCR hydrophobic residues (e.g., TM6 in 5-HT₂A).
  • Functional Assays : Compare cAMP accumulation (GPCR activity) vs. patch-clamp electrophysiology (ion channel modulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.